

Comparative cytotoxicity of 5-Methylindole and its derivatives

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A Comparative Guide to the Cytotoxicity of **5-Methylindole** and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the cytotoxic properties of **5-methylindole** and its derivatives, supported by experimental data from various studies. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.

Comparative Cytotoxicity Data

The cytotoxic effects of **5-methylindole** and its derivatives have been evaluated against a range of cell lines, including cancer and normal cell lines, as well as bacteria and erythrocytes. The following table summarizes the available quantitative data, primarily presenting IC50 and LC50 values, which represent the concentration of a compound required to cause 50% inhibition of cell growth or to kill 50% of the cells, respectively.



Compound	Cell Line/Organism	Cytotoxicity Metric	Value	Reference
5-Methylindole	Mouse Red Blood Cells	Hemolysis Assay	Concentration- dependent hemolysis, minimal at 1 mM	[1]
2-Methylindole	Mouse Red Blood Cells	Hemolysis Assay	Less potent hemolysis than 5-methylindole	[1]
Indole	Mouse Red Blood Cells	Hemolysis Assay	Less potent hemolysis than 5-methylindole	[1]
5-Methylindole	S. aureus	MIC	4 mM	[1]
5-Methylindole	E. faecalis	MIC	16 mM	[1]
5-Methylindole	S. iniae	MIC	16 mM	[1]
5-Methylindole	E. coli	MIC	8 mM	[1]
5-Methylindole	P. aeruginosa	MIC	16 mM	[1]
5-Methylindole	S. flexneri	MIC	2 mM	[1]
Trisindoline 5	Lung cancer cells (A-549)	IC50	25.69 μg/ml	[2]
Trisindoline 5	Prostate cancer cells (DU-145)	IC50	22.23 μg/ml	[2]
Trisindoline 5	Normal heart cells of mice (H9C2)	IC50	201.65 μg/ml	[2]
Indole derivative	Liver cancer cells (HepG2)	LC50	0.9 μΜ	[3]
Indole derivative	Breast cancer cells (MCF-7)	LC50	0.55 μΜ	[3]



Indole derivative	Cervical cancer cells (HeLa)	LC50	0.50 μΜ	[3]
N-substituted 3-methylindole 1	Breast cancer cells (MCF-7)	IC50	27 μΜ	[4]
N-substituted 3-methylindole 1	Noncancerous HUVEC cells	IC50	85 μΜ	[4]
N-substituted 3-methylindole 2	Breast cancer cells (MCF-7)	IC50	53 μΜ	[4]
N-substituted 3- methylindole 2	Noncancerous HUVEC cells	IC50	57 μΜ	[4]
N-substituted 3- methylindole 3	Breast cancer cells (MCF-7)	IC50	35 μΜ	[4]
N-substituted 3- methylindole 3	Noncancerous HUVEC cells	IC50	100 μΜ	[4]
N-substituted 3- methylindole 9	Breast cancer cells (MCF-7)	IC50	32 μΜ	[4]
N-substituted 3- methylindole 9	Noncancerous HUVEC cells	IC50	48 μΜ	[4]
N-substituted 3- methylindole 10	Breast cancer cells (MCF-7)	IC50	31 μΜ	[4]
N-substituted 3- methylindole 10	Noncancerous HUVEC cells	IC50	71 μΜ	[4]
Phthalide-fused indoline 3b	Promyelocytic leukemia cells (HL-60)	IC50	45.4 μΜ	[5]
Phthalide-fused indoline 3b	Liver cancer cells (HepG2)	IC50	57.7 μΜ	[5]

Experimental Protocols



A frequently utilized method for assessing the in vitro cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

- 1. Cell Seeding:
- Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate the plate for 24 hours to allow the cells to attach and resume growth.
- 2. Compound Treatment:
- Prepare a series of dilutions of the test compounds (e.g., **5-Methylindole** and its derivatives) in the appropriate cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
- 3. Incubation:
- Incubate the treated plates for a period ranging from 24 to 72 hours, depending on the cell type and the specific experimental design.
- 4. MTT Addition:
- Following the incubation period, add a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) to each well. The final concentration of MTT in the wells is usually 0.5 mg/mL.
- Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.
- 5. Formazan Solubilization:



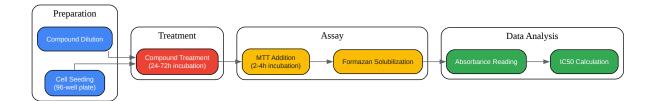
- After the MTT incubation, carefully remove the medium from the wells.
- Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic solution of sodium dodecyl sulfate (SDS), to each well to dissolve the formazan crystals.
- 6. Absorbance Measurement:
- Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 500 and 600 nm.
- 7. Data Analysis:
- The absorbance values are directly proportional to the number of viable cells.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
- Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

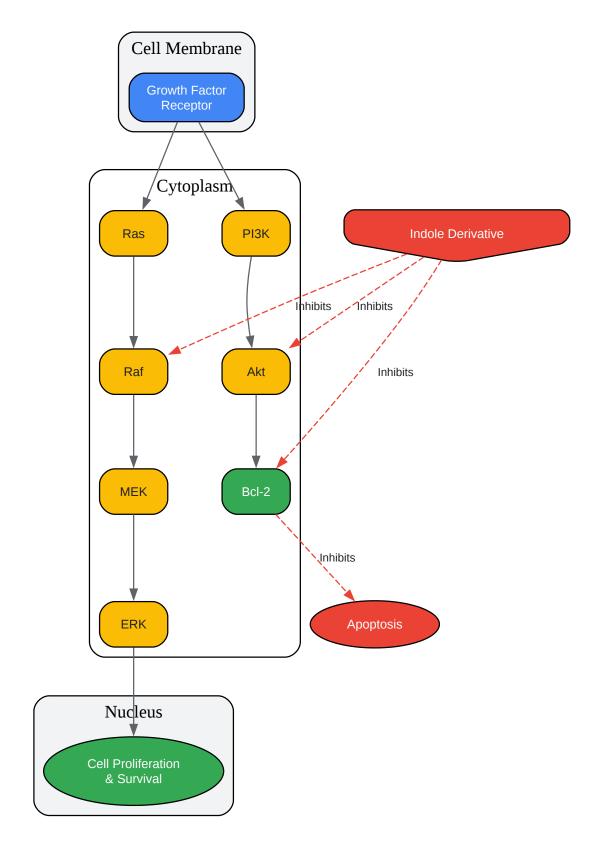
Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a generalized workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.









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